molecular formula C19H10F4N2 B5868582 4,5,6,7-Tetrafluoro-1,3-diphenylindazole

4,5,6,7-Tetrafluoro-1,3-diphenylindazole

Cat. No.: B5868582
M. Wt: 342.3 g/mol
InChI Key: ASUYPKCJDMZYTD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-1,3-diphenylindazole is a fluorinated indazole derivative characterized by four fluorine atoms substituted at positions 4, 5, 6, and 7 of the indazole core, with phenyl groups at positions 1 and 2. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties imparted by the fluorine substituents, which enhance metabolic stability, lipophilicity, and binding affinity in biological systems . It is synthesized via Lewis acid-catalyzed reactions involving acrolein dimer and 1,3-dicarbonyl compounds under controlled conditions (e.g., 84°C for 12 hours) . The tetrafluoro substitution pattern is critical for its applications in kinase inhibition and as a precursor for fluorinated heterocycles in drug discovery.

Properties

IUPAC Name

4,5,6,7-tetrafluoro-1,3-diphenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F4N2/c20-14-13-18(11-7-3-1-4-8-11)24-25(12-9-5-2-6-10-12)19(13)17(23)16(22)15(14)21/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUYPKCJDMZYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=C(C(=C3F)F)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrafluoro-1,3-diphenylindazole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4,5,6,7-tetrafluoro-1,3-diphenylindazole may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-1,3-diphenylindazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrafluoro-1,3-diphenylindazole involves its interaction with molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table compares key structural parameters and electronic features of 4,5,6,7-Tetrafluoro-1,3-diphenylindazole with analogous fluorinated heterocycles:

Compound Core Structure Fluorine Substitution Planarity (Dihedral Angle) Bond Length (C-F, Å) Reference
4,5,6,7-Tetrafluoro-1,3-diphenylindazole Indazole 4,5,6,7 2.5° 1.34–1.37
4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole Benzimidazole 4,5,6,7 4.8° 1.33–1.36
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole Benzimidazole 5-F 8.2° 1.38

Key Findings :

  • The tetrafluoro substitution in the indazole core results in greater planarity (dihedral angle = 2.5°) compared to benzimidazole analogs (4.8°–8.2°), enhancing π-π stacking interactions in protein binding .
  • Fluorine atoms at the 4,5,6,7 positions shorten C-F bond lengths (1.33–1.37 Å) compared to mono-fluorinated derivatives (1.38 Å), improving electron-withdrawing effects and thermal stability .

Key Findings :

  • Lewis acid catalysis enables higher yields (78%) for the indazole derivative due to efficient activation of 1,3-dicarbonyl substrates .
  • Sodium metabisulfite (Na₂S₂O₅) in DMF, used for benzimidazoles, requires harsher conditions (120°C, 18 h) but achieves lower yields (52%) .

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